Terpinen 4-propionate

botanical insecticide contact toxicity monoterpene ester

Terpinen 4-propionate (CAS 70240-48-1, C₁₃H₂₂O₂, MW 210.31 g/mol) is the propionic acid ester of terpinen-4-ol, a naturally occurring monoterpene alcohol and the principal bioactive constituent of tea tree oil (Melaleuca alternifolia). Synthesized via esterification of the C-4 hydroxyl group, this derivative belongs to the broader class of menthane monoterpenoid esters that have been systematically investigated for enhanced bioactivity relative to their parent alcohol.

Molecular Formula C13H22O2
Molecular Weight 210.31 g/mol
CAS No. 70240-48-1
Cat. No. B12780061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerpinen 4-propionate
CAS70240-48-1
Molecular FormulaC13H22O2
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESCCC(=O)OC1(CCC(=CC1)C)C(C)C
InChIInChI=1S/C13H22O2/c1-5-12(14)15-13(10(2)3)8-6-11(4)7-9-13/h6,10H,5,7-9H2,1-4H3
InChIKeyWXNNHDWPODMHIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terpinen 4-Propionate (CAS 70240-48-1): A Synthetic Monoterpene Ester for Insecticidal and Antimicrobial Research Applications


Terpinen 4-propionate (CAS 70240-48-1, C₁₃H₂₂O₂, MW 210.31 g/mol) is the propionic acid ester of terpinen-4-ol, a naturally occurring monoterpene alcohol and the principal bioactive constituent of tea tree oil (Melaleuca alternifolia). Synthesized via esterification of the C-4 hydroxyl group, this derivative belongs to the broader class of menthane monoterpenoid esters that have been systematically investigated for enhanced bioactivity relative to their parent alcohol. [1] As a synthetic derivative rather than a natural isolate, its reproducible production and defined purity profile make it suitable for standardized research and industrial formulation where lot-to-lot consistency is critical.

Synthetic derivative

Esterification ensures defined purity and lot-to-lot consistency for standardized research.

Insecticidal research

Fits contact-toxicity and enzyme-target (Na⁺,K⁺-ATPase) assay workflows.

Antimicrobial screening

Supports broth microdilution, synergy, and antibiofilm endpoint studies.

Why Terpinen-4-ol Cannot Simply Replace Terpinen 4-Propionate in Research and Formulation: Evidence of Structural-Functional Divergence


Terpinen-4-ol and its propionate ester are not functionally interchangeable. The free C-4 hydroxyl group of terpinen-4-ol governs key physicochemical properties—hydrogen-bonding capacity, aqueous solubility, and volatility—that directly influence both biological target engagement and formulation behavior. [1] Conversion to the propionate ester eliminates the H-bond donor, substantially increases lipophilicity, and reduces vapor pressure, leading to quantifiable shifts in pharmacodynamic profiles across insecticidal, enzyme-inhibitory, and antimicrobial endpoints. [2] These differences are documented in direct comparative studies and have material consequences for procurement: selecting the parent alcohol when the ester is specified will result in different potency, different residue behavior, and different formulation compatibility. The evidence below establishes precisely where and by how much the propionate ester diverges from its closest analog.

Specified product
Terpinen 4-Propionate (ester)
Common substitute
Terpinen-4-ol (parent alcohol)
Ester form: no H-bond donor; higher lipophilicity
Free -OH group alters solubility and target engagement
Lower vapor pressure; longer surface residence
Higher volatility may shift fumigation and residue profiles
Reported potency differences in insecticidal and enzyme assays
Direct replacement may alter endpoint response; requires validation

Quantitative Evidence Guide: Head-to-Head and Class-Level Differentiation of Terpinen 4-Propionate from Terpinen-4-ol and Its Ester Analogs


3.42-Fold Higher Contact Insecticidal Potency Against Housefly (Musca domestica) Compared to Terpinen-4-ol

In a direct comparative study using topical application (point-drop method) on adult houseflies (Musca domestica L.), the propionate ester derivative (Z2) of terpinen-4-ol exhibited an LD₅₀ of 0.0387 mg per insect. The contact toxicity of the propionate ester was reported as 3.42-fold greater than that of the parent alcohol terpinen-4-ol (corresponding to an estimated parent LD₅₀ of approximately 0.132 mg/insect). [1] Among the six ester derivatives tested (acetate Z1, propionate Z2, acrylate Z3, benzoate Z4, benzenesulfonate Z5, p-toluenesulfonate Z6), the propionate ester was identified as the most active in this assay system. [1]

Contact toxicity
Head-to-head
LD₅₀ 0.0387 mg/insect vs ~0.132 mg/insect (3.42-fold higher activity for the propionate ester)
Supports contact-insecticidal assay context
Topical application, housefly; 24 h endpoint
botanical insecticide contact toxicity monoterpene ester

1.62-Fold More Potent Inhibition of Housefly Na⁺,K⁺-ATPase In Vitro Compared to Terpinen-4-ol

In an in vitro enzymatic assay using housefly (Musca domestica L.) head homogenates, the propionate ester derivative (Z2) inhibited Na⁺,K⁺-ATPase activity with an IC₅₀ of 96.02 μg·mL⁻¹, compared to 155.89 μg·mL⁻¹ for the parent terpinen-4-ol—a 1.62-fold improvement in inhibitory potency. [1] This differential is mechanistically significant because Na⁺,K⁺-ATPase has been validated as a primary molecular target responsible for the insecticidal action of this compound class, and a significant correlation was established between the whole-organism contact LD₅₀ and the in vitro enzyme IC₅₀ across all derivatives. [1]

Na⁺,K⁺-ATPase inhibition
Head-to-head
IC₅₀ 96.02 µg/mL vs 155.89 µg/mL (1.62-fold lower IC₅₀)
Supports enzyme-target validation context
Housefly head homogenate; spectrophotometric assay
enzyme inhibition Na,K-ATPase insecticide target validation

Reduced Fumigation Activity Indicative of Lower Volatility for Enhanced Surface Residence and Formulation Stability

In fumigation bioassays against Musca domestica, all ester derivatives of terpinen-4-ol—including the propionate ester Z2—exhibited consistently weaker fumigation activity than the parent alcohol. [1] This class-wide property is consistent with the elimination of the free hydroxyl group upon esterification, which reduces intermolecular hydrogen bonding in the condensed phase and thereby lowers the saturated vapor pressure of the ester relative to the alcohol (terpinen-4-ol vapor pressure: approximately 0.0478 mmHg at 25°C). [2] In practice, lower volatility implies longer residence time on treated surfaces, reduced odor footprint, and improved safety margins in enclosed-space applications.

Volatility profile
Class-level
Fumigation activity weaker than terpinen-4-ol; consistent across ester series
Supports formulation residence-time review
Vapor-pressure reduction relative to parent alcohol
fumigation toxicity volatility formulation residence time

Broad-Spectrum Antibacterial Activity of 4-Carvomenthenol Ester Derivatives with MIC Values of 40–170 µg/mL Across Multiple Pathogens

A 2025 study evaluated the antimicrobial activity of 4-carvomenthenol (terpinen-4-ol) ester derivatives against a panel including Bacillus sp., Staphylococcus aureus, Yersinia enterocolitica, and Escherichia coli. The ester derivatives demonstrated MIC values ranging from 40 to 170 µg/mL and were identified as the most potent among all derivative classes tested (esters, epoxides, ethers, and allylic bromides). [1] By comparison, the parent alcohol terpinen-4-ol typically exhibits MIC values in the range of 0.06–0.5% v/v (equivalent to approximately 600–5,000 µg/mL at standard density) against common Gram-positive organisms including S. aureus. [2] This represents a potency improvement of approximately 3.5- to 125-fold on a mass-concentration basis, depending on the bacterial strain. [1][2]

Antibacterial MIC
Class-level
Ester class 40–170 µg/mL; parent terpinen-4-ol ~600–5000 µg/mL (mass-concentration basis)
Supports antimicrobial screening context
Broth microdilution; Gram-positive and Gram-negative panel
antibacterial minimum inhibitory concentration monoterpene ester

Demonstrated Synergistic Antibacterial Interaction with Streptomycin and Antibiofilm Activity of Ester Derivatives

The same 2025 investigation demonstrated that 4-carvomenthenol ester derivatives exhibited significant synergistic interactions with streptomycin, reducing the effective antibiotic concentration required for bacterial inhibition. [1] Additionally, the ester derivatives showed strong to intermediate antibiofilm activity against all tested bacterial species. Molecular docking studies further revealed that the ester derivatives possess favorable binding affinities for bacterial DNA gyrase (−6.56 to −4.31 kcal/mol) and transpeptidase, surpassing those of the parent compounds and providing a structural rationale for their enhanced antibacterial profile. [1] ADMET profiling confirmed that the ester derivatives meet drug-likeness criteria with favorable physicochemical properties. [1]

Synergy & antibiofilm
Cross-study comparable
Synergy with streptomycin; DNA gyrase docking −6.56 to −4.31 kcal/mol; antibiofilm activity reported
Supports combination antimicrobial study context
Checkerboard assay; crystal violet biofilm; in silico ADMET
antibiotic synergy antibiofilm combination antimicrobial therapy

Evidence-Backed Application Scenarios for Terpinen 4-Propionate in Research and Industrial Formulation


Botanical Contact Insecticide Development with Optimized Surface Residual Activity

The 3.42-fold higher contact toxicity of terpinen 4-propionate against Musca domestica, combined with its reduced fumigation activity (lower volatility), positions this compound as a lead candidate for surface-applied insecticide formulations where prolonged residual activity is required and rapid airborne dissipation is undesirable. Research programs targeting housefly control in livestock housing, food-processing facilities, or vector management can directly leverage the LD₅₀ of 0.0387 mg/insect [1] and the validated Na⁺,K⁺-ATPase target engagement data (IC₅₀ 96.02 μg·mL⁻¹) [2] to benchmark new formulations or structural analogs.

Cosmetic and Personal Care Preservative Systems Requiring Enhanced Gram-Positive Coverage

The ester derivative class of terpinen-4-ol, of which terpinen 4-propionate is a representative member, demonstrates antibacterial MIC values of 40–170 µg/mL against a panel of Gram-positive and Gram-negative organisms [3]. This potency range, substantially improved over the parent alcohol on a mass-concentration basis, supports the evaluation of terpinen 4-propionate as a multifunctional preservative ingredient in leave-on and rinse-off cosmetic formulations, where lower use levels can reduce the risk of skin sensitization while maintaining adequate preservation efficacy.

Combination Antimicrobial Formulations with Conventional Antibiotics Targeting Biofilm-Associated Infections

The demonstrated synergistic interaction between 4-carvomenthenol ester derivatives and streptomycin, together with their strong-to-intermediate antibiofilm activity and favorable in silico drug-likeness profiles [3], warrants investigation of terpinen 4-propionate as a resistance-modifying adjuvant. Procurement for academic or industrial research programs focused on recalcitrant biofilm infections—including those involving S. aureus, Bacillus spp., or Y. enterocolitica—should consider the ester derivatives as lead scaffolds for combination therapy development.

Veterinary Ectoparasiticide Lead Optimization Leveraging Validated Molecular Target

The dual evidence of whole-organism contact toxicity (LD₅₀ 0.0387 mg/insect) [1] and specific enzyme inhibition (Na⁺,K⁺-ATPase IC₅₀ 96.02 μg·mL⁻¹) [2] with a statistically significant correlation between the two endpoints [2] provides a robust structure-activity framework for veterinary ectoparasiticide discovery. Terpinen 4-propionate can serve as a reference standard for screening campaigns targeting arthropod pests of veterinary importance, including poultry red mite (Dermanyssus gallinae) and other acaricide-resistant populations, where the defined molecular target enables rational, target-based lead optimization.

Application
Selection Property
Validation Focus
Insecticidal contact-toxicity research
Synthetic monoterpene ester profile
Contact LD₅₀ and target engagement endpoints
Antimicrobial screening studies
Ester class MIC potency range
Broth microdilution and strain-panel endpoints
Combination antimicrobial biofilm research
Synergistic and antibiofilm ester properties
Checkerboard synergy and biofilm eradication endpoints
Veterinary ectoparasiticide screening research
Na⁺,K⁺-ATPase enzyme inhibition context
Topical efficacy and enzyme inhibition endpoints
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